![molecular formula 604.65 B1145478 Retigabine 3,3'-Dimer CAS No. 1588430-16-3](/img/no-structure.png)
Retigabine 3,3'-Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retigabine 3,3’-Dimer is an impurity of Retigabine . Retigabine is an experimental anticonvulsant drug and it is an anxiolytic . The structure of Retigabine 3,3’-Dimer and its impurities were characterized as diethyl (4,4’-diamino-6,6’-bis((4-fluorobenzyl)amino)-[1,1’-biphenyl]-3,3’-diyl)dicarbamate and diethyl (methylenebis(6-amino-4-((4-fluorobenzyl)amino)-3,1-phenylene))dicarbamate .
Synthesis Analysis
During the process development of Retigabine, two potential impurities were detected by simple reverse phase high-performance liquid chromatography (HPLC). These impurities were identified by the liquid chromatography–mass spectrometry (LC–MS) data. Based on the LC-MS data, these two impurities were identified as Retigabine dimer (Impurity-1) and Retigabine methylene dimer (Impurity-2) .Molecular Structure Analysis
The molecular structure of Retigabine 3,3’-Dimer and its impurities were characterized based on the spectral data (1H NMR, 13CNMR, IR and MS). The structure of Impurity-1 and Impurity-2 were characterized as diethyl (4,4’-diamino-6,6’-bis((4-fluorobenzyl)amino)-[1,1’-biphenyl]-3,3’-diyl)dicarbamate and diethyl (methylenebis(6-amino-4-((4-fluorobenzyl)amino)-3,1-phenylene))dicarbamate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Retigabine 3,3’-Dimer and its impurities were analyzed during the process development of Retigabine. Two potential impurities were detected by simple reverse phase high-performance liquid chromatography (HPLC). These impurities were identified by the liquid chromatography–mass spectrometry (LC–MS) data .Mecanismo De Acción
Safety and Hazards
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for Retigabine 3,3'-Dimer involves coupling two molecules of Retigabine through a linker molecule.", "Starting Materials": [ "Retigabine", "Linker molecule" ], "Reaction": [ "The linker molecule is activated using a suitable activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane.", "Retigabine is then added to the reaction mixture and allowed to react with the activated linker molecule to form the Retigabine-linker intermediate.", "The intermediate is then treated with a deactivating agent such as trifluoroacetic acid (TFA) to remove the protecting group and expose the reactive amine group.", "The deprotected intermediate is then treated with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a solvent such as dimethylformamide (DMF) to form the Retigabine 3,3'-Dimer.", "The product is purified using standard techniques such as column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry." ] } | |
Número CAS |
1588430-16-3 |
Fórmula molecular |
604.65 |
Peso molecular |
3234264 |
Sinónimos |
C,C’-Diethyl N,N’-[4,4’-Diamino-6,6’-bis[[(4-fluorophenyl)methyl]amino][1,1’-biphenyl]-3,3’-diyl]bis[carbamate]; N,N’-[4,4’-Diamino-6,6’-bis[[(4-fluorophenyl)methyl]amino][1,1’-biphenyl]-3,3’-diyl]bis-, C,C’-diethyl ester Carbamic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.